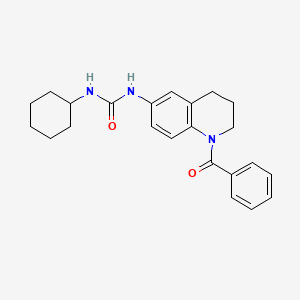

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c27-22(17-8-3-1-4-9-17)26-15-7-10-18-16-20(13-14-21(18)26)25-23(28)24-19-11-5-2-6-12-19/h1,3-4,8-9,13-14,16,19H,2,5-7,10-12,15H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZEHCQTNQKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoylation of the Tetrahydroquinoline Amine

The introduction of the benzoyl group at the 1-position of the tetrahydroquinoline scaffold is achieved via acylation. The amine intermediate reacts with benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or N-methylmorpholine (NMM) is typically employed to neutralize HCl byproducts. For example:

Reaction monitoring via thin-layer chromatography (TLC) using silica gel plates and UV/ninhydrin visualization ensures completion.

Urea Linkage Formation with Cyclohexyl Isocyanate

The final step involves coupling the benzoylated amine with cyclohexyl isocyanate to form the urea moiety. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, facilitated in anhydrous DCM or THF under ice-cooling (0–5°C) to room temperature:

The reaction typically achieves >85% yield after 12–24 hours, with excess isocyanate removed via aqueous workup.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvent selection critically influences reaction efficiency. Polar aprotic solvents like DMF or acetonitrile may accelerate urea formation but risk side reactions, whereas DCM balances reactivity and stability. Temperature control during isocyanate addition prevents exothermic decomposition, with ice baths maintaining temperatures below 10°C during initial mixing.

Analytical Characterization

Spectroscopic and Chromatographic Validation

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Key analytical data include:

Scale-Up and Industrial Feasibility

Solid-Phase Synthesis Adaptations

For large-scale production, solid-phase peptide synthesis (SPPS) methodologies adapted from enable iterative coupling and purification. Wang or Rink amide resins immobilize the amine intermediate, with benzoylation and urea formation performed on-resin. Cleavage using trifluoroacetic acid (TFA)/water (95:5) liberates the product, yielding >90% purity after lyophilization .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its fusion of a tetrahydroquinoline backbone with a cyclohexylurea substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Molecular formulas estimated based on structural diagrams.

Key Observations:

Tetrahydroquinoline Core: Both the target compound and QOD incorporate a tetrahydroquinoline moiety, which is critical for protease inhibition in QOD via π-π stacking and hydrophobic interactions . The absence of a methyl group in the target compound’s tetrahydroquinoline (vs.

Urea Derivatives: The cyclohexylurea group in the target compound contrasts with simpler ureas like 1-benzoyl-3-cyclohexylurea .

Dual Inhibition Potential: While QOD and ICD are confirmed dual inhibitors of FP-2 and FP-3 proteases, the target compound’s activity remains unvalidated. However, its structural similarity to QOD suggests plausible dual inhibitory mechanisms .

Mechanistic and Pharmacokinetic Insights

- Binding Affinity : The benzoyl group in the target compound may engage in hydrogen bonding with protease active sites, analogous to QOD’s benzodioxolyl interactions .

- Solubility Challenges : The cyclohexyl group’s hydrophobicity could reduce aqueous solubility compared to ICD’s polar carboxamide group, necessitating formulation optimization.

- SAR (Structure-Activity Relationship): Tetrahydroquinoline Substitution: The 6-position substitution in tetrahydroquinoline (benzoyl in the target vs. ethyl-ethanediamide in QOD) may influence target selectivity. Urea Linker: Cyclohexylurea’s rigidity vs. QOD’s flexible ethanediamide linker might affect entropic penalties during binding.

Biological Activity

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinoline derivatives, characterized by a unique structure that contributes to its biological activity. The molecular formula is , and it features a cyclohexylurea moiety along with a benzoyl group attached to the tetrahydroquinoline core.

| Property | Value |

|---|---|

| Molecular Weight | 350.46 g/mol |

| LogP | 4.3134 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, disrupting various cellular processes. For instance, studies have indicated that such compounds can interfere with pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound displayed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

The potential anticancer effects of tetrahydroquinoline derivatives have been explored extensively. In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as activation of caspases and modulation of Bcl-2 family proteins. For example, one study found that the compound inhibited the growth of human breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties as well. Preliminary studies indicate that it could inhibit viral replication in vitro by interfering with viral entry or replication processes.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

- Cancer Cell Line Studies : In experiments involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability and increased rates of apoptosis compared to untreated controls.

Q & A

Q. What are the common synthetic pathways for synthesizing 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the tetrahydroquinoline core : Cyclization of aniline derivatives with carbonyl-containing reagents under acidic or basic conditions.

- Benzoylation : Introduction of the benzoyl group via acylation reactions using benzoyl chloride or anhydrides.

- Urea linkage formation : Reaction of an amine intermediate (e.g., 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine) with cyclohexyl isocyanate under inert solvents like dichloromethane or THF. Reaction conditions (temperature, solvent, catalysts) are critical for optimizing yields. Monitoring via TLC and purification via column chromatography are standard .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the benzoyl, tetrahydroquinoline, and urea groups.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches of urea and benzoyl groups at ~1650–1750 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

Q. What preliminary biological activities have been reported for similar tetrahydroquinoline-urea derivatives?

Structural analogs exhibit:

- Antimicrobial activity : Sulfonamide and urea groups disrupt bacterial enzyme pathways (e.g., dihydropteroate synthase inhibition).

- Anticancer potential : Induction of apoptosis and cell cycle arrest (G2/M phase) in cancer models via kinase or receptor modulation.

- Enzyme inhibition : Interactions with targets like RET kinase or metabolic enzymes due to urea’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Systematic optimization involves:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during benzoylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate urea bond formation. DOE (Design of Experiments) methodologies can identify critical parameters for scalability .

Q. What mechanistic insights explain the biological activity of this compound against RET kinase?

Computational and experimental studies suggest:

- Binding mode : The urea moiety forms hydrogen bonds with RET’s ATP-binding pocket (e.g., backbone NH of Glu 775).

- Tetrahydroquinoline rigidity : Enhances binding affinity by reducing conformational entropy loss.

- Benzoyl group : Participates in hydrophobic interactions with residues like Leu 778. Mutagenesis assays and molecular docking validate these interactions .

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -CF₃ on cyclohexyl): Increase metabolic stability but reduce solubility.

- Bulkier substituents : Improve target selectivity but may hinder cell membrane penetration.

- Chiral centers : Influence enantioselective interactions (e.g., (R)- vs. (S)-configurations). Parallel synthesis and high-throughput screening are used to prioritize analogs .

Q. How can crystallographic data resolve contradictions in reported enzyme inhibition potencies (IC₅₀ values)?

- X-ray crystallography : Resolves binding conformations (e.g., SHELX-refined structures show urea orientation in RET’s active site).

- Electron density maps : Clarify discrepancies in inhibitor-enzyme interactions (e.g., water-mediated hydrogen bonds).

- Thermal shift assays : Correlate structural stability with inhibitory efficacy .

Methodological Considerations

- Data Contradiction Analysis : Conflicting bioactivity data (e.g., varying IC₅₀ across studies) may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize results using reference inhibitors and standardized protocols .

- Advanced Characterization : For unresolved stereochemistry, use chiral HPLC or vibrational circular dichroism (VCD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.